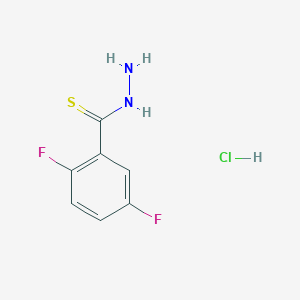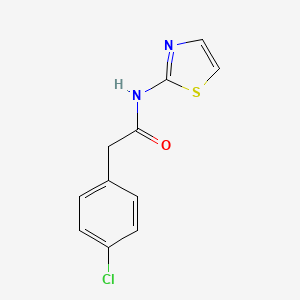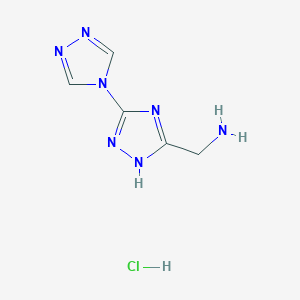![molecular formula C22H21N5O2 B2499491 3-(3-(3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)-3-オキソプロピル)キナゾリン-4(3H)-オン CAS No. 2034460-27-8](/img/structure/B2499491.png)
3-(3-(3-(1H-ベンゾ[d]イミダゾール-1-イル)ピロリジン-1-イル)-3-オキソプロピル)キナゾリン-4(3H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
- 新規2-クロロ-3-(1H-ベンゾ[d]イミダゾール-2-イル)キノリン誘導体を合成しました。 これらの化合物のいくつかは、HepG2、SK-OV-3、NCI-H460、BEL-7404など、腫瘍細胞株に対して中程度から高い阻害活性を示しました .
がん細胞に対する抗増殖活性
チューブリン重合阻害
アポトーシス誘導能
抗がん剤の可能性を秘めたパラジウム錯体
抗腫瘍剤としての新規キノリン誘導体
金属有機構造体(MOF)
作用機序
Target of Action
Similar compounds with a benzimidazole core have been reported to inhibit tubulin polymerization . Tubulin is a globular protein and is the main component of microtubules in cells. Microtubules play crucial roles in maintaining cell shape, enabling cell motility, and are involved in intracellular transport and cell division .
Mode of Action
This interaction disrupts the normal functioning of the microtubules, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The compound’s effect on biochemical pathways is likely related to its impact on microtubule dynamics. By inhibiting tubulin polymerization, it can disrupt various cellular processes that depend on microtubules. These include cell division, intracellular transport, and the maintenance of cell shape .
Result of Action
The result of the compound’s action would likely be cell cycle arrest and apoptosis, given its potential role as a tubulin polymerization inhibitor . This could make the compound of interest for the development of anticancer therapies.
特性
IUPAC Name |
3-[3-[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c28-21(10-12-26-14-23-18-6-2-1-5-17(18)22(26)29)25-11-9-16(13-25)27-15-24-19-7-3-4-8-20(19)27/h1-8,14-16H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLVQIHHEYCMGIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=NC3=CC=CC=C32)C(=O)CCN4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-diphenyl-N-[2-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)ethyl]acetamide](/img/structure/B2499409.png)

![tert-butyl N-[(2-amino-1,3-thiazol-4-yl)methyl]carbamate](/img/structure/B2499412.png)
![1-[3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazol-1-yl]-2-(2,4-dimethylphenoxy)ethan-1-one](/img/structure/B2499420.png)


![2-[3-(4-methylphenyl)-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-6-yl]-N-phenylacetamide](/img/structure/B2499424.png)
![N-{2-[5-(chlorodifluoromethoxy)-2-methyl-1H-indol-3-yl]ethyl}-4-methylbenzene-1-sulfonamide](/img/structure/B2499425.png)
![(2Z)-2-{[(3-ethylpent-1-yn-3-yl)amino]methylidene}-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2499426.png)

![5-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B2499428.png)
![5-Fluoro-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B2499429.png)

